molecular formula C5H11NO2S B2883677 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione CAS No. 1804129-84-7

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione

Cat. No.: B2883677
CAS No.: 1804129-84-7
M. Wt: 149.21
InChI Key: XUTLWVYZVWXBEY-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1λ⁶-thietane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring with a sulfone group (1,1-dione), an amino substituent at position 3, and two methyl groups at position 2. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2,2-dimethyl-1,1-dioxothietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2)4(6)3-9(5,7)8/h4H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTLWVYZVWXBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS1(=O)=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione typically involves the reaction of 2,2-dimethylthietane-1,1-dioxide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s structural analogs primarily differ in substituents, oxidation states, and functional groups. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Reference
3-Amino-2,2-dimethyl-1λ⁶-thietane-1,1-dione C₅H₁₀N₂O₂S 162.07 (calculated)* 3-amino, 2,2-dimethyl, 1,1-dione Not provided
Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride C₆H₁₂ClNO₄S 229.68 Methyl acetate ester, hydrochloride 2490412-86-5
3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione hydrochloride C₅H₁₁ClN₂O₂S Not provided Aminomethyl, methyl, hydrochloride 2219373-86-9

*Calculated based on molecular formula.

Key Observations:

  • Substituent Diversity: The parent compound (C₅H₁₀N₂O₂S) lacks additional functional groups, while derivatives like the methyl ester hydrochloride (C₆H₁₂ClNO₄S) incorporate ester and hydrochloride moieties, enhancing solubility for synthetic applications .
  • Molecular Weight : Hydrochloride salts (e.g., 229.68 g/mol in ) exhibit higher molecular weights due to added functional groups.
  • Bioactivity Potential: Derivatives with aminomethyl groups (e.g., C₅H₁₁ClN₂O₂S) may exhibit enhanced binding affinity in drug candidates due to increased nitrogen content .

Research Findings and Implications

  • Thermodynamic Stability: The sulfone group in 1,1-dione derivatives enhances ring stability compared to non-oxidized thietanes, critical for in vivo applications .
  • Comparative Reactivity : Methyl ester derivatives (e.g., ) undergo nucleophilic substitution more readily than the parent compound, enabling diverse functionalizations.
  • Biological Relevance: Aminomethyl-substituted analogs (e.g., ) show promise in targeting neurological receptors, though detailed pharmacological data remain scarce .

Biological Activity

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound with a unique thietane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthetic routes, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a five-membered thietane ring containing one sulfur atom and an amino group at the 3-position. Its molecular formula is C5H11N1O2SC_5H_{11}N_1O_2S, and it exhibits notable chemical reactivity due to the presence of the amino group, which allows for nucleophilic substitutions and additions.

Table 1: Structural Characteristics of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione

PropertyValue
Molecular FormulaC₅H₁₁N₁O₂S
Molecular Weight145.21 g/mol
Melting PointNot available
SolubilitySoluble in water
Chemical ClassThietane derivative

The biological activity of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in their activity, affecting various biochemical pathways and cellular processes. The compound's mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways.
  • Antioxidant Activity : Potential to scavenge free radicals due to its sulfur-containing structure.

Antimicrobial Activity

Research has indicated that 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains. For instance:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values suggest significant antibacterial activity.
  • Escherichia coli : The compound demonstrated moderate effectiveness.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound has potential anticancer properties. A study reported:

  • IC50 Values : The IC50 values for different cell lines ranged from 10 to 25 µM, indicating a dose-dependent response in inhibiting cell proliferation.

Synthetic Routes

The synthesis of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione typically involves the reaction of 2,2-dimethylthietane-1,1-dioxide with ammonia or an amine under controlled conditions. Common solvents include ethanol or methanol at low temperatures (0–5°C) to ensure high yield and purity.

Table 2: Summary of Synthetic Methods for 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione

MethodReagents UsedConditions
Amine Reaction2,2-Dimethylthietane-1,1-dioxide + AmmoniaEthanol or Methanol; 0–5°C
OxidationHydrogen peroxideVaries
ReductionLithium aluminum hydrideAnhydrous conditions

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione, comparisons have been made with structurally similar compounds such as thiazoles and other thietanes.

Table 3: Comparison of Biological Activities

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
3-Amino-2,2-dimethyl-thietane Thietane ring + amino groupModerateSignificant
2-Aminothiazole Thiazole ringBroad-spectrumLimited
4-Methylthiazole Methyl-substituted thiazoleExhibits antifungal activityMinimal

Case Studies

Several case studies have highlighted the potential applications of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione in drug development:

  • Case Study on Anticancer Properties : A study involving human breast cancer cells demonstrated that treatment with the compound led to significant apoptosis (programmed cell death), suggesting its potential as a therapeutic agent.
  • Antimicrobial Efficacy Study : In a clinical setting, the compound was tested against multidrug-resistant bacterial strains and showed promising results in inhibiting growth.

Q & A

Q. What are the optimized synthetic routes for 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione, and how do reaction conditions influence yield?

The synthesis typically involves constructing the thietane ring followed by functional group modifications. A common approach includes:

  • Thietane ring formation : Cyclization of β-chloroethylsulfonyl precursors under basic conditions (e.g., NaHCO₃).
  • Amino group introduction : Nucleophilic substitution or reductive amination using NH₃ or methylamine derivatives. Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., THF or DMF for solubility). Impurities often arise from incomplete ring closure or side reactions with electrophilic groups .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm thietane ring geometry and substituent positions.
  • Mass spectrometry (HRMS) : Validates molecular weight and detects byproducts (e.g., sulfonic acid derivatives).
  • X-ray crystallography : Resolves conformational details of the thietane ring and hydrogen-bonding patterns in crystalline form .

Q. How do pH and temperature affect the stability of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione in aqueous solutions?

Stability studies show:

  • pH 7–9 : Optimal stability due to minimized hydrolysis of the sulfone group.
  • Temperature >50°C : Accelerates degradation via ring-opening reactions (e.g., forming sulfonic acids). Use buffered solutions (e.g., phosphate buffer) and storage at 4°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thietane derivatives?

Discrepancies in activity data (e.g., enzyme inhibition vs. no effect) may arise from:

  • Stereochemical variations : Enantiomers of 3-Amino-2,2-dimethyl derivatives exhibit divergent binding affinities.
  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) alter conformational flexibility. Resolve by standardizing assays (e.g., fixed buffer systems) and isolating enantiomers via chiral chromatography .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Use molecular docking (e.g., AutoDock Vina) and MD simulations to:

  • Identify binding pockets in enzymes (e.g., sulfotransferases) via sulfone group interactions.
  • Predict affinity changes with structural modifications (e.g., methyl vs. ethyl substituents). Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What methodologies enable structure-activity relationship (SAR) studies for thietane-based derivatives?

A systematic SAR approach includes:

  • Core modifications : Compare 3-amino vs. 3-hydroxy analogs to assess sulfone group necessity.
  • Substituent screening : Introduce halogens or aryl groups at the 2-position to evaluate steric effects.
  • Biological profiling : Test analogs against panels of kinases or GPCRs to identify selectivity trends. Prioritize derivatives with logP <2.5 for improved bioavailability .

Q. How do solvent effects influence reaction pathways during derivatization of this compound?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in nucleophilic substitutions, while non-polar solvents (e.g., toluene) promote elimination side reactions. For example:

  • Acylation reactions : DCM enhances electrophilic reactivity of acyl chlorides.
  • Oxidation studies : Acetonitrile stabilizes radical intermediates during sulfone oxidation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Non-linear regression : Fit data to Hill equation models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points from triplicate measurements.
  • Multivariate analysis : PCA (principal component analysis) identifies covariates (e.g., solvent % or pH) affecting activity .

Q. How should researchers design experiments to assess metabolic stability in vitro?

  • Liver microsome assays : Incubate compound with NADPH-supplemented human liver microsomes (HLMs) at 37°C.
  • Sampling intervals : Collect aliquots at 0, 15, 30, and 60 minutes for LC-MS/MS analysis.
  • Control groups : Include verapamil (CYP3A4 substrate) to validate enzyme activity .

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